N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 831211-94-0
VCID: VC4196923
InChI: InChI=1S/C17H15N3O3S2/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-12(23-14)10-24-13-5-3-2-4-6-13/h2-8H,9-10H2,1H3,(H,18,19,20,22)
SMILES: CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Molecular Formula: C17H15N3O3S2
Molecular Weight: 373.45

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

CAS No.: 831211-94-0

Cat. No.: VC4196923

Molecular Formula: C17H15N3O3S2

Molecular Weight: 373.45

* For research use only. Not for human or veterinary use.

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide - 831211-94-0

Specification

CAS No. 831211-94-0
Molecular Formula C17H15N3O3S2
Molecular Weight 373.45
IUPAC Name N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide
Standard InChI InChI=1S/C17H15N3O3S2/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-12(23-14)10-24-13-5-3-2-4-6-13/h2-8H,9-10H2,1H3,(H,18,19,20,22)
Standard InChI Key WPVVXYFVPJNMMN-UHFFFAOYSA-N
SMILES CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3

Introduction

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a heterocyclic compound belonging to the thiadiazole family. Compounds with thiadiazole cores are widely studied due to their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities. This article will provide a detailed overview of the synthesis, structural properties, potential applications, and biological relevance of this compound.

Structural Overview

Chemical Formula: C15H13N3O3S2
Molecular Weight: Approximately 347.41 g/mol

The molecule consists of:

  • A 1,2,4-thiadiazole ring, which contributes to its biological activity.

  • A furan ring with a carboxamide substitution at position 2.

  • A phenylsulfanyl group, enhancing its lipophilicity and interaction with biological targets.

  • A ketone group (2-oxopropyl) attached to the thiadiazole ring.

Synthesis

The synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves:

  • Formation of the Thiadiazole Core: The 1,2,4-thiadiazole ring is synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

  • Functionalization of the Furan Ring: The furan moiety is introduced through electrophilic substitution reactions.

  • Coupling Reactions: The final compound is obtained by coupling the thiadiazole derivative with a phenylsulfanyl-substituted furan carboxylic acid using amide bond-forming reactions.

Biological Activities

  • Antibacterial Activity:

    • Thiadiazole derivatives are known for their efficacy against Gram-positive and Gram-negative bacteria. The presence of a phenylsulfanyl group enhances membrane permeability and binding affinity to bacterial enzymes.

  • Antioxidant Potential:

    • The compound's structure suggests free radical scavenging properties due to electron-donating groups like the phenylsulfanyl moiety.

  • Anti-inflammatory Properties:

    • Molecular docking studies on similar compounds indicate inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.

  • Anticancer Activity:

    • Thiadiazole-based compounds exhibit cytotoxicity by inducing apoptosis in cancer cells through mitochondrial pathways.

Potential Applications

  • Drug Development:

    • This compound could serve as a lead molecule for designing novel antimicrobial or anticancer agents.

  • Biological Probes:

    • Its heterocyclic structure makes it suitable for studying enzyme-ligand interactions in medicinal chemistry.

  • Material Science:

    • Heterocyclic compounds like this are often explored for electronic or optical applications due to their conjugated systems.

Challenges and Future Directions

  • Synthetic Challenges:

    • Optimizing reaction conditions for high yield and purity remains critical.

  • Pharmacokinetics Studies:

    • Detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is needed to assess its drug-like properties.

  • In Vivo Studies:

    • While in silico and in vitro results are promising, animal studies are necessary to confirm efficacy and safety.

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